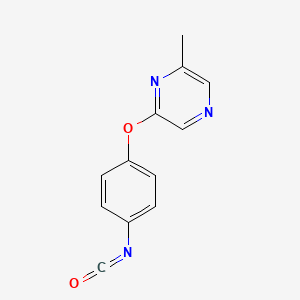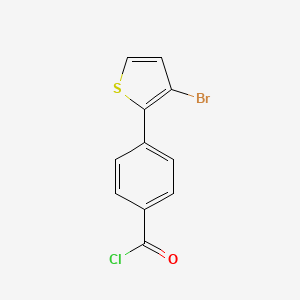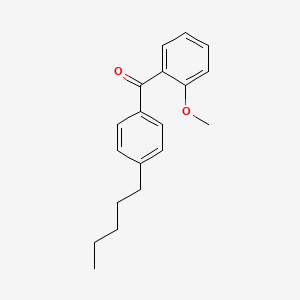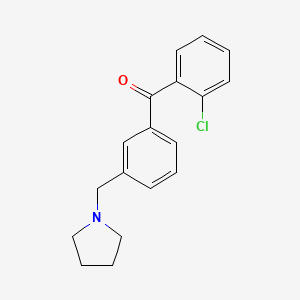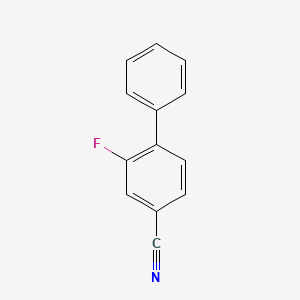
4-Cyano-2-fluoro-biphenyl
描述
4-Cyano-2-fluoro-biphenyl (CFBP) is a chemical compound that belongs to the class of biphenyl derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.
科学研究应用
Fluorescent Materials and Liquid Crystals
Overview: 4-Cyano-2-fluoro-biphenyl (CN-FB) belongs to the class of liquid crystalline compounds. Its unique combination of fluorescence and liquid crystalline behavior makes it valuable for several applications.
Details:- Fluorescence Quantum Yield Enhancement : CN-FB shows remarkable fluorescence quantum yield (ΦFL) improvements when compared to its non-cyano-substituted counterpart. In chloroform (CH₂Cl₂), the ΦFL increases from 0.01 (without -CN) to 0.49 (with -CN), while maintaining high ΦFL in the solid state .
- Room-Temperature Liquid Crystals (LCs) : CN-FB is miscible in conventional nematic liquid crystals (e.g., 4-pentyl-4’-cyano biphenyl, 5CB) and exhibits anisotropic fluorescence. It can serve as a light-emitting LC medium .
Chiral Liquid-Crystalline Elastomers
Overview: CN-FB derivatives have been used in chiral liquid-crystalline elastomers (LCEs). These materials combine liquid crystalline behavior with elastomeric properties.
Details:- Synthesis : Chiral fluorinated LCEs containing CN-FB moieties are prepared via Pt-catalyzed hydrosilylation. These materials exhibit tunable chiral crosslinking .
Sensors and Dielectric Media
Overview: CN-FB can be incorporated into dielectric media for various sensor applications.
Details:- Dielectric Properties : The LC medium containing CN-FB (e.g., 4’-pentyl-4-cyano-biphenyl) has adjustable dielectric constants (ε // = 3.1, ε ⊥ = 2.5) and low loss tangent (tan δ < 0.06). These properties are useful for sensors .
Materials Science and Surface Modification
Overview: CN-FB’s unique properties can be leveraged in materials science.
Details:作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-Cyano-2-fluoro-biphenyl might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could suggest favorable bioavailability.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may contribute to the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
The action, efficacy, and stability of 4-Cyano-2-fluoro-biphenyl can be influenced by various environmental factors. For instance, it’s known that similar compounds used in Suzuki–Miyaura cross-coupling reactions are generally environmentally benign . This suggests that 4-Cyano-2-fluoro-biphenyl might also exhibit stability and efficacy in a variety of environmental conditions.
属性
IUPAC Name |
3-fluoro-4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLGDKPIPQNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650150 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluoro-biphenyl | |
CAS RN |
93129-69-2 | |
| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


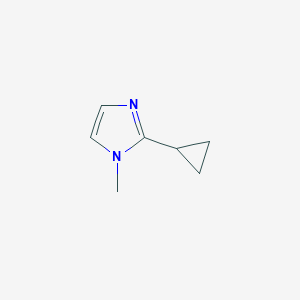
![3-[(3-Methoxyphenyl)sulfonyl]azetidine](/img/structure/B1614367.png)
![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)
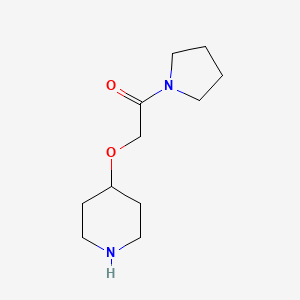

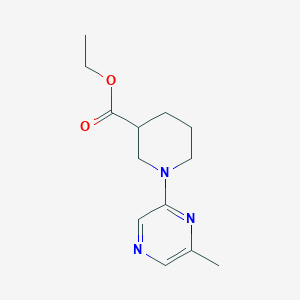
![4-[4-(Chloromethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B1614375.png)
